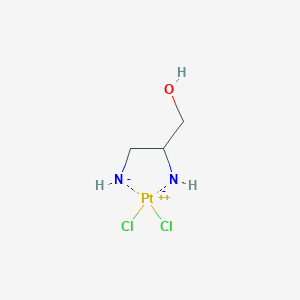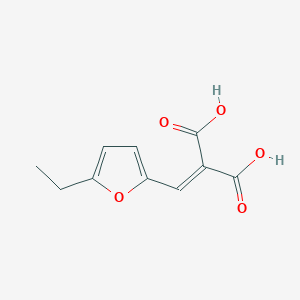![molecular formula C9H3N3O B12873286 Benzo[d]oxazole-2,5-dicarbonitrile](/img/structure/B12873286.png)
Benzo[d]oxazole-2,5-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo[d]oxazole-2,5-dicarbonitrile is a heterocyclic compound that features a benzene ring fused with an oxazole ring, with two cyano groups attached at the 2 and 5 positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[d]oxazole-2,5-dicarbonitrile typically involves the cyclization of ortho-aminophenol derivatives with suitable nitrile-containing reagents. One common method includes the reaction of 2-aminophenol with malononitrile under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards.
化学反応の分析
Types of Reactions: Benzo[d]oxazole-2,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the cyano groups into amine groups, resulting in amino-substituted benzoxazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the benzoxazole ring, modifying its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions (e.g., acidic or basic environments).
Major Products: The major products formed from these reactions include various substituted benzoxazoles, which can exhibit different chemical and physical properties depending on the nature of the substituents introduced.
科学的研究の応用
Benzo[d]oxazole-2,5-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and polymers.
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of Benzo[d]oxazole-2,5-dicarbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, certain derivatives may inhibit the activity of specific kinases involved in cancer cell proliferation. The compound’s ability to form hydrogen bonds and π-π interactions with biological molecules plays a crucial role in its mechanism of action.
類似化合物との比較
Benzo[d]oxazole: Lacks the cyano groups and has different chemical properties.
2-Methoxybenzo[d]oxazole: Contains a methoxy group instead of cyano groups, leading to different reactivity.
2-Ethoxybenzo[d]oxazole: Similar to 2-methoxybenzo[d]oxazole but with an ethoxy group.
Uniqueness: Benzo[d]oxazole-2,5-dicarbonitrile is unique due to the presence of two cyano groups, which significantly influence its chemical reactivity and potential applications. The cyano groups enhance the compound’s ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound for research and industrial applications.
特性
分子式 |
C9H3N3O |
|---|---|
分子量 |
169.14 g/mol |
IUPAC名 |
1,3-benzoxazole-2,5-dicarbonitrile |
InChI |
InChI=1S/C9H3N3O/c10-4-6-1-2-8-7(3-6)12-9(5-11)13-8/h1-3H |
InChIキー |
MMIRVHYRYNWPDH-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1C#N)N=C(O2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




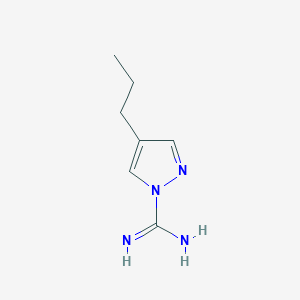
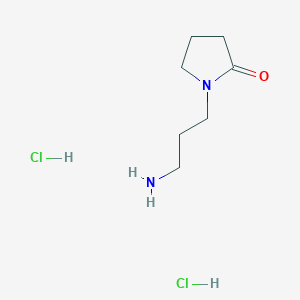
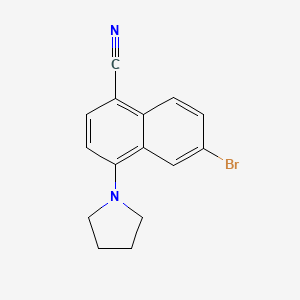
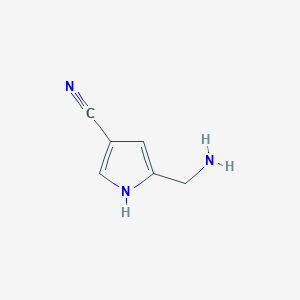
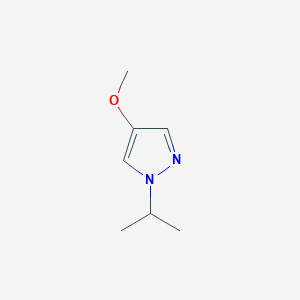


![1-(4-Mercaptobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12873275.png)
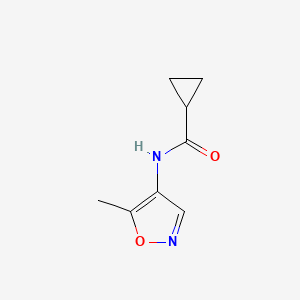
![2-(Carboxy(hydroxy)methyl)-7-(2-methoxy-2-oxoethyl)benzo[d]oxazole](/img/structure/B12873285.png)
